GLYCINE-N-T-BOC (2,2-D2)
CAS No.:
Cat. No.: VC3686245
Molecular Formula:
Molecular Weight: 177.19
Purity: 98%
* For research use only. Not for human or veterinary use.

Specification
Molecular Weight | 177.19 |
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Introduction
Chemical Properties of Glycine-N-T-Boc (2,2-D2)
Molecular Structure and Formula
Glycine-N-T-Boc (2,2-D2) is a deuterated derivative of glycine with the molecular formula and a molecular weight of approximately 177.195 g/mol . The Boc group attached to the nitrogen atom serves as a protective moiety that stabilizes the amino group during synthetic processes. The incorporation of deuterium atoms at the 2,2 positions enhances its utility in isotopic labeling applications.
The structural formula can be represented as:
This representation highlights the deuterium atoms and the Boc group.
Physical and Chemical Characteristics
The compound appears as solid needles with a mild characteristic odor . Key physical properties include:
These attributes make Glycine-N-T-Boc (2,2-D2) suitable for controlled reactions under specific conditions.
Stability and Reactivity
The compound exhibits stability under normal storage conditions but reacts with strong oxidizing agents and bases. On decomposition, it releases carbon dioxide and carbon monoxide along with irritating fumes . Its stability is crucial for its role in peptide synthesis.
Synthesis Methodologies
General Synthetic Approach
The synthesis of Glycine-N-T-Boc (2,2-D2) typically involves protecting glycine with a Boc group while substituting hydrogen atoms at the alpha-carbon position with deuterium atoms. The process can be summarized as follows:
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Deuterium labeling is achieved through isotopic exchange or direct incorporation during precursor synthesis.
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Boc protection is introduced via reaction with tert-butyl chloroformate under controlled conditions.
This method ensures high yield and purity while maintaining isotopic integrity.
Industrial Production
Industrial-scale synthesis emphasizes environmental sustainability and efficiency. The process utilizes advanced techniques to minimize by-products and optimize deuterium incorporation. This approach is vital for large-scale applications in pharmaceutical manufacturing.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is employed to verify isotopic labeling and structural integrity. High-performance liquid chromatography (HPLC) ensures chemical purity exceeding 98% .
Applications in Research and Industry
Role in Peptide Chemistry
Glycine-N-T-Boc (2,2-D2) serves as a precursor in peptide synthesis due to its protected amino group . The Boc group stabilizes the molecule during coupling reactions, preventing side reactions and enhancing yield.
Isotopic Labeling
The incorporation of deuterium atoms makes this compound indispensable for isotopic studies in mass spectrometry-based protein quantitation . It enables precise tracking of metabolic pathways and protein interactions.
Pharmaceutical Development
In pharmaceutical research, Glycine-N-T-Boc (2,2-D2) contributes to the development of stable isotope-labeled standards used in drug testing protocols .
Property | Value | Reference |
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Solubility | Less than |
This table consolidates key physical properties essential for understanding its behavior under various conditions.
- mass of a compound required to prepare a solution of known volume and concentration
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- concentration of a solution resulting from a known mass of compound in a specific volume